

Initial Investigations into the Catalytic Activity of Dicarbonyl(acetylacetonato)rhodium(I)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbon monoxide;4-oxopent-2-en-2-olate;rhodium

Cat. No.: B1145531

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarbonyl(acetylacetonato)rhodium(I), with the formula $\text{Rh}(\text{acac})(\text{CO})_2$, is a widely utilized organorhodium complex that serves as a versatile and efficient catalyst precursor in a multitude of organic transformations.^[1] Its stability, solubility in common organic solvents, and ease of handling have made it a staple in both academic and industrial research for the development of novel synthetic methodologies. This technical guide provides a comprehensive overview of the initial investigations into the catalytic activity of $\text{Rh}(\text{acac})(\text{CO})_2$, focusing on key applications such as hydroformylation, hydrogenation, silylcarbocyclization, and conjugate addition reactions. The document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and experimental workflows.

Core Catalytic Applications

$\text{Rh}(\text{acac})(\text{CO})_2$ is a precursor to catalytically active species in a range of chemical reactions. The acetylacetonate ligand can be readily displaced, allowing for the coordination of various ligands that modulate the catalyst's activity and selectivity. This section details the catalytic performance of $\text{Rh}(\text{acac})(\text{CO})_2$ in several key transformations.

Hydroformylation

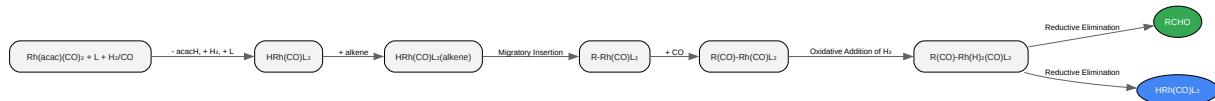
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes. $\text{Rh}(\text{acac})(\text{CO})_2$ is a highly effective catalyst precursor for this transformation, often in combination with phosphine or phosphite ligands to control regioselectivity (n/iso ratio) and enhance catalytic activity.

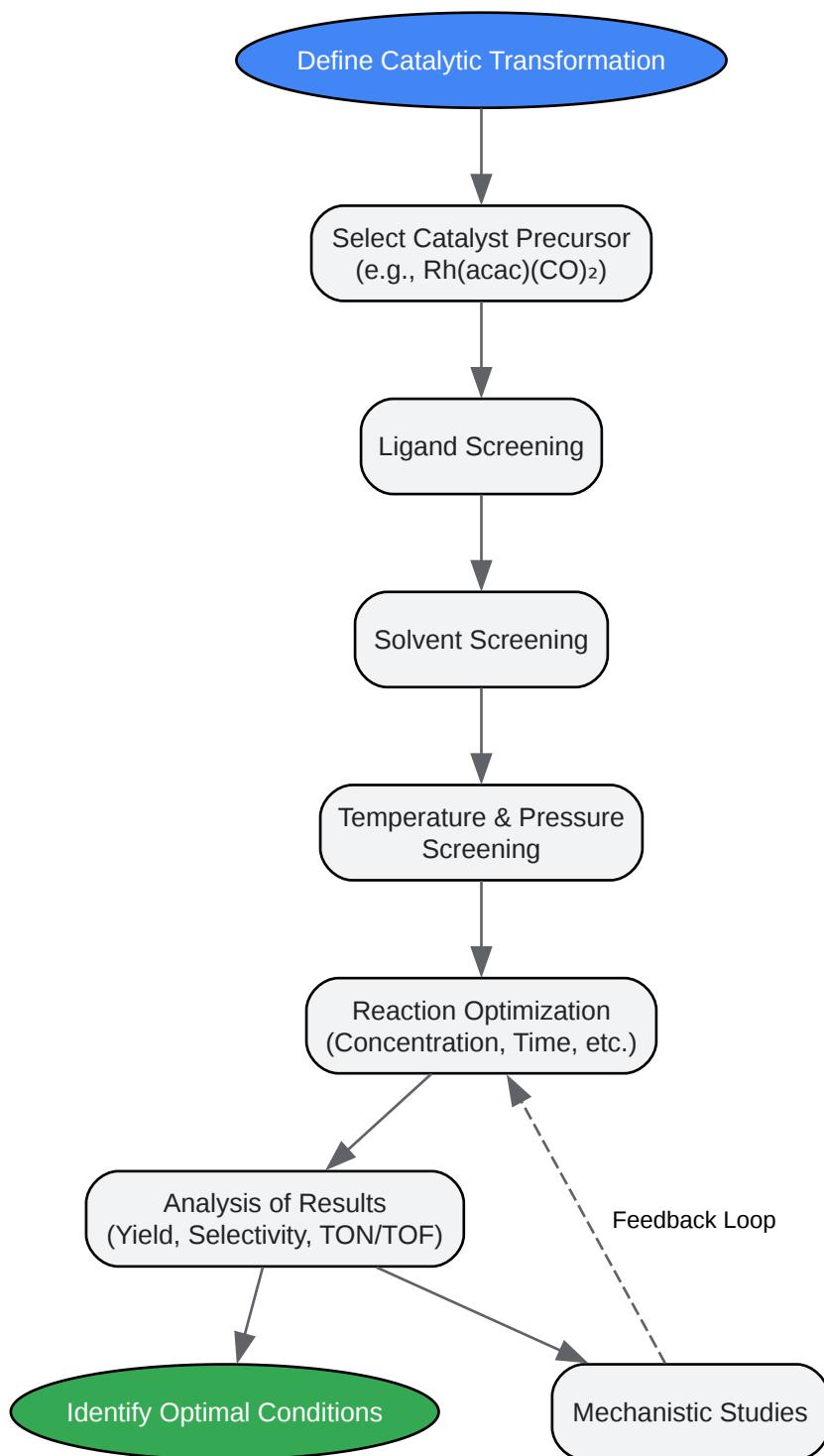
The following table summarizes the quantitative data from various hydroformylation reactions catalyzed by systems derived from $\text{Rh}(\text{acac})(\text{CO})_2$.

Alkene	Ligand	Temperature (°C)	Pressure (bar, H ₂ /CO)	Conversion (%)	Aldehyde Yield (%)	n/iso Ratio	Reference
1-Hexene	Triphos	80	2-10 (1:1)	-	-	-	[2]
1-Octene	PPh_3	170	(from methyl formate/water)	-	-	-	
1-Octene	DPONP	>100	-	>90% linearity	-	>90	
Glycals	None	-	-	-	Major C-2 formyl pyran (for glucals)	-	[3]

The following protocol is a representative example for the hydroformylation of 1-hexene using a $\text{Rh}(\text{acac})(\text{CO})_2$ /triphos catalytic system.[2]

Materials:


- Dicarbonyl(acetylacetonato)rhodium(I) ($\text{Rh}(\text{acac})(\text{CO})_2$)
- 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)


- 1-Hexene
- Toluene (anhydrous)
- Syngas (H₂/CO, 1:1 mixture)
- High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

- In a glovebox, a glass liner for the autoclave is charged with Rh(acac)(CO)₂ (0.01 mmol) and triphos (0.01 mmol).
- Anhydrous toluene (20 mL) is added to dissolve the catalyst precursor and ligand.
- 1-Hexene (10 mmol) is then added to the solution.
- The glass liner is placed inside the autoclave, which is then sealed.
- The autoclave is purged three times with syngas.
- The reactor is pressurized with the H₂/CO mixture to the desired pressure (e.g., 5 bar).
- The reaction mixture is heated to 80 °C and stirred vigorously for the desired reaction time.
- After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
- The reaction mixture is collected, and the products are analyzed by gas chromatography (GC) and/or NMR spectroscopy to determine conversion, yield, and regioselectivity.

The generally accepted catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene is depicted below. The cycle is initiated by the formation of a rhodium hydride species from the Rh(acac)(CO)₂ precursor in the presence of syngas and a phosphine ligand.[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial Investigations into the Catalytic Activity of Dicarbonyl(acetylacetonato)rhodium(I)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145531#initial-investigations-into-rh-acac-co-catalytic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com